Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate

Übersicht

Beschreibung

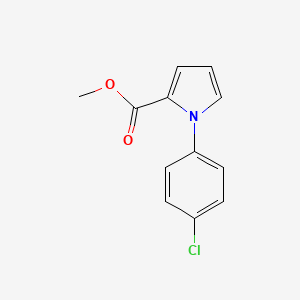

Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a methyl ester group at the 2-position and a 4-chlorophenyl group at the 1-position of the pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction is carried out under reflux conditions in ethanol, and the resulting product is then esterified using methanol and sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Friedel-Crafts Alkylation

The 4-chlorophenyl group is introduced via Friedel-Crafts alkylation using AlCl₃ as a catalyst. For example:

-

Reactants : Pyrrole-2-carboxylate, 4-chlorophenyl alkylating agent (e.g., t-butyl chloride).

Esterification

The methyl ester is typically formed via acid-catalyzed esterification:

-

Reactants : Pyrrole-2-carboxylic acid, methanol, H₂SO₄.

-

Conditions : Reflux for 12 hours.

Electrophilic Substitution Reactions

The pyrrole ring undergoes regioselective electrophilic substitution at position 4 due to the directing effects of the ester and 4-chlorophenyl groups.

Chlorination

-

Reagent : N-Chlorosuccinimide (NCS).

-

Outcome : Mono-chlorination at position 4 with 61% yield (confirmed by ¹H NMR) .

| Reaction | Reagent | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorination | NCS | 4 | 61 | |

| Acetylation | AcCl/AlCl₃ | 3 | 75 |

Nucleophilic Reactions

The ester group participates in nucleophilic acyl substitution:

Hydrolysis to Carboxylic Acid

Amidation

-

Reagent : NH₃ or substituted amines.

-

Example : Conversion to pyrrole-2-carboxamide derivatives with MIC < 0.016 μg/mL against M. tuberculosis .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable further functionalization:

Suzuki-Miyaura Coupling

-

Reactants : Aryl boronic acid, Pd(PPh₃)₄.

-

Conditions : Dioxane/H₂O, 80°C, 12 hours.

-

Application : Introduces biaryl groups for enhanced biological activity .

Thermal and Stability Data

-

NMR :

Comparative Reactivity

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| 1 | Electron-deficient | Nucleophilic substitution |

| 2 | Electron-withdrawing | Ester hydrolysis/amidation |

| 4 | Activated for EAS | Halogenation, acylation |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. It is particularly useful in developing novel pyrrole derivatives that exhibit enhanced properties .

- Reactivity : The compound undergoes various chemical reactions, including oxidation to form pyrrole-2-carboxylic acid derivatives, reduction to alcohols or aldehydes, and electrophilic substitution at the pyrrole ring .

Biology

- Biological Activity : Research indicates that this compound possesses potential biological activities, including antimicrobial and anticancer properties. It may inhibit specific enzymes involved in cell proliferation, making it a candidate for further pharmaceutical exploration .

- Enzyme Inhibition : The compound's mechanism of action involves binding to active sites of enzymes, thereby inhibiting their activity. This characteristic is particularly valuable in drug development targeting cancer and infectious diseases .

Medicine

- Pharmaceutical Potential : Ongoing studies are investigating its efficacy as an anti-inflammatory and analgesic agent. Its unique chemical structure allows for modifications that could enhance its therapeutic effects .

- Case Studies : Various studies have explored derivatives of this compound for their potential as anticancer agents. For instance, certain derivatives have shown effectiveness against specific cancer cell lines, indicating the compound's promise in oncology .

Industrial Applications

This compound is also utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in:

Wirkmechanismus

The mechanism of action of Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 1-phenylpyrrole-2-carboxylate: Similar structure but lacks the chlorine atom, resulting in different reactivity and biological activity.

Ethyl 1-(4-chlorophenyl)pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.

Methyl 1-(4-bromophenyl)pyrrole-2-carboxylate:

Uniqueness

Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric effects. These effects influence its reactivity, stability, and potential biological activities, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound, with the chemical formula C11H10ClNO2, is characterized by the presence of a pyrrole ring substituted with a 4-chlorophenyl group and an ester functional group. This structure is pivotal for its biological activity, particularly in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent activity against various pathogens.

- Antitubercular Activity : A study demonstrated that pyrrole-2-carboxamide derivatives showed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL . While specific data for this compound is limited, its structural similarities suggest potential efficacy against tuberculosis.

- Antibacterial Activity : Another investigation into pyrrole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL . The presence of halogen substituents, such as chlorine at the C4 position, has been correlated with increased antibacterial activity .

Anticancer Activity

The anticancer properties of this compound have also garnered attention. Research into related compounds shows promising results:

- Cell Proliferation Inhibition : Compounds structurally related to this compound have been reported to inhibit cell proliferation in various cancer cell lines. For instance, one study found that certain pyrrole derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin .

- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves apoptosis induction and cell cycle arrest. For example, a derivative induced significant apoptosis in SH-4 melanoma cells after treatment . This suggests that this compound may similarly affect cancer cell viability.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies:

| Compound | Substituent | MIC (μg/mL) | Activity |

|---|---|---|---|

| Compound A | 4-Chlorophenyl | <0.016 | Anti-TB |

| Compound B | Fluorophenyl | <0.016 | Anti-TB |

| Compound C | Alkoxy substituent | >32 | Reduced activity |

These findings indicate that the nature and position of substituents on the pyrrole ring significantly influence biological activity. Electron-withdrawing groups enhance potency against specific targets while bulky groups may hinder it.

Case Studies

Several case studies highlight the therapeutic potential of pyrrole derivatives:

- Tuberculosis Treatment : A compound structurally similar to this compound was shown to be effective against drug-resistant strains of tuberculosis, demonstrating good in vivo efficacy and low cytotoxicity .

- Cancer Research : In vitro studies revealed that certain pyrrole derivatives induced apoptosis in cancer cells without affecting normal fibroblasts, indicating a selective anticancer effect .

Eigenschaften

IUPAC Name |

methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVIXOYIOHCUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372403 | |

| Record name | methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13179-30-1 | |

| Record name | methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.